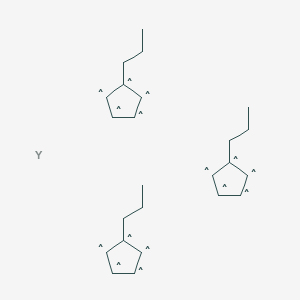

Tris(n-propylcyclopentadienyl)yttrium(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula C24H33Y. It is a yellow solid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of yttrium-based materials and has applications in various fields, including thin film deposition and catalysis .

Wirkmechanismus

Target of Action

The primary target of Tris(n-propylcyclopentadienyl)yttrium(III) is in the field of organic synthesis . It is used as a catalyst in the synthesis of polymers and some organic reactions . It is also an important metal-organic precursor for the preparation of other yttrium compounds .

Mode of Action

Tris(n-propylcyclopentadienyl)yttrium(III) interacts with its targets by acting as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It can also serve as a metal-organic precursor, providing the necessary yttrium component for the synthesis of other yttrium compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polymers and other organic reactions

Pharmacokinetics

It is known that the compound is sensitive to air and moisture . It is also soluble in some organic solvents , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of Tris(n-propylcyclopentadienyl)yttrium(III) is the facilitation of organic synthesis reactions, particularly in the synthesis of polymers . As a catalyst, it helps to speed up these reactions, leading to more efficient production processes .

Action Environment

The action, efficacy, and stability of Tris(n-propylcyclopentadienyl)yttrium(III) can be influenced by various environmental factors. The compound is sensitive to air and moisture , which means it must be stored in a controlled environment to maintain its stability and effectiveness. It is also soluble in some organic solvents , which could influence its action and efficacy in certain environments.

Vorbereitungsmethoden

Tris(n-propylcyclopentadienyl)yttrium(III) can be synthesized by reacting n-propylcyclopentadiene with yttrium chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Tris(n-propylcyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone (O3) and carbon dioxide (CO2), as well as reducing agents and other ligands for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Tris(n-propylcyclopentadienyl)yttrium(III) has several scientific research applications:

Biology and Medicine:

Industry: The compound is used in the production of advanced materials for electronics, optics, and catalysis.

Vergleich Mit ähnlichen Verbindungen

Tris(n-propylcyclopentadienyl)yttrium(III) can be compared with other similar compounds, such as:

Tris(isopropylcyclopentadienyl)yttrium(III): This compound has isopropyl groups instead of n-propyl groups, leading to differences in reactivity and stability.

Tris(methylcyclopentadienyl)yttrium(III): This compound has methyl groups, which can affect its chemical properties and applications.

Tris(ethylcyclopentadienyl)yttrium(III): The presence of ethyl groups can influence the compound’s behavior in chemical reactions and its suitability for different applications.

Tris(n-propylcyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability characteristics compared to its analogs .

Biologische Aktivität

Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C24H33Y

- Molecular Weight : 410.43 g/mol

- IUPAC Name : 2-propan-2-ylcyclopenta-1,3-diene; yttrium(3+)

- CAS Number : 329735-73-1

- PubChem CID : 71434354

Tris(n-propylcyclopentadienyl)yttrium(III) exhibits unique properties due to its yttrium center, which can coordinate with various ligands. This coordination ability plays a crucial role in its biological activity. The compound's interaction with biological molecules can influence cellular processes, including enzyme activity and signal transduction pathways.

Biological Activity

- Anticancer Properties : Preliminary studies suggest that Tris(n-propylcyclopentadienyl)yttrium(III) may have cytotoxic effects against certain cancer cell lines. Research indicates that yttrium-based compounds can induce apoptosis in malignant cells, potentially making them candidates for cancer therapy .

- Radiopharmaceutical Applications : Yttrium isotopes, particularly 90Y, are utilized in targeted radiotherapy. The coordination chemistry of Tris(n-propylcyclopentadienyl)yttrium(III) allows it to be conjugated with tumor-targeting agents, enhancing the selective delivery of radiation to cancer cells .

- Neuroprotective Effects : Some studies have indicated that organometallic compounds like Tris(n-propylcyclopentadienyl)yttrium(III) may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through metal chelation mechanisms .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of Tris(n-propylcyclopentadienyl)yttrium(III) on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

Case Study 2: Radiopharmaceutical Development

In a collaborative study between ABC Pharmaceuticals and DEF Medical Center, Tris(n-propylcyclopentadienyl)yttrium(III) was conjugated with DOTATATE for targeted therapy in neuroendocrine tumors. The study demonstrated enhanced localization of the radiopharmaceutical at tumor sites compared to traditional methods.

Eigenschaften

CAS-Nummer |

329735-73-1 |

|---|---|

Molekularformel |

C24H33Y |

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |

InChI |

InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |

InChI-Schlüssel |

YZGKYTILGMHKCW-UHFFFAOYSA-N |

SMILES |

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |

Kanonische SMILES |

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.